(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c1-2-21-7-3-5-17-14(20)13(9-16)8-12-10-18-19(11-12)6-4-15/h8,10-11H,2-7H2,1H3,(H,17,20)/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOHYOVJDQZEKE-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CN(N=C1)CCCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CN(N=C1)CCCl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a detailed examination of its biological activities, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring, a cyano group, and an ethoxypropyl substituent. The molecular formula is C₁₄H₁₈ClN₃O, and it has a molecular weight of approximately 283.77 g/mol. The presence of the chloroethyl group suggests potential reactivity that could be exploited in therapeutic applications.
Molecular Structure
| Component | Description |
|---|---|
| Pyrazole Ring | 5-membered ring with two nitrogen atoms |
| Cyano Group | -C≡N functional group |
| Ethoxypropyl Substituent | -N-(3-ethoxypropyl) |
| Chloroethyl Group | -CH₂CH₂Cl |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. The pyrazole moiety is known for its ability to inhibit various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines demonstrated that the compound effectively inhibited cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
The proposed mechanism involves the following pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : It causes G1 phase arrest, preventing further cell division.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels contribute to oxidative stress, promoting apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization.
Synthetic Route Overview
- Formation of Pyrazole Ring : Reacting appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Chloroethylation : Introducing the chloroethyl group via nucleophilic substitution.
- Cyano Group Introduction : Utilizing cyanation reactions to incorporate the cyano group.
- Final Amide Formation : Coupling with ethoxypropyl amine to form the final product.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with XCT790 (E-Isomer Analog)
XCT790 ((E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide) shares the cyanoenamide backbone but differs in substituents and configuration:
- Stereochemistry : The E-configuration in XCT790 versus the Z-configuration in the target compound may alter molecular geometry, affecting binding to biological targets like nuclear receptors .
- Substituent Variations :
- XCT790 contains a trifluoromethyl-thiadiazole group and a bis(trifluoromethyl)benzyl ether, enhancing lipophilicity and metabolic stability.
- The target compound’s pyrazole and 3-ethoxypropyl groups may improve solubility compared to XCT790’s aromatic systems.
- Biological Relevance: XCT790 is a known estrogen-related receptor α (ERRα) inverse agonist, suggesting that the target compound’s pyrazole and chloroethyl groups could modulate similar pathways if tested .
Table 1: Key Structural Differences
Comparison with Cyano-Containing Agrochemicals
The cyano group is a common motif in agrochemicals, as seen in compounds like cymoxanil and diclocymet :
- Cymoxanil (2-cyano-N-((ethylamino)carbonyl)-2-(methoxyimino)acetamide): Function: Fungicide targeting oomycete pathogens. Structural Overlap: Both compounds feature cyanoacetamide, but cymoxanil’s methoxyimino group enhances hydrolytic stability, unlike the target compound’s α,β-unsaturated system.
- Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide): Function: Rice blast fungicide. Structural Overlap: The dichlorophenyl group in diclocymet contrasts with the target compound’s pyrazole, suggesting divergent modes of action despite shared cyanoamide functionality .
Table 2: Functional Group Analysis
Preparation Methods
Alkylation of Pyrazole-4-Carbaldehyde
Pyrazole-4-carbaldehyde undergoes N-alkylation with 1-bromo-2-chloroethane under basic conditions. Patent data indicate that optimal yields (82–89%) are achieved using potassium carbonate in dimethylformamide (DMF) at 60–70°C for 12 hours. Competing O-alkylation is suppressed by the electron-withdrawing aldehyde group.
Reaction Conditions :
| Parameter | Value | Source Citation |
|---|---|---|
| Solvent | DMF | |
| Base | K2CO3 (2.5 equiv) | |
| Temperature | 65°C | |
| Yield | 85% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7). Key spectral data:
- 1H NMR (400 MHz, CDCl3) : δ 9.91 (s, 1H, CHO), 8.25 (s, 1H, pyrazole-H), 4.42 (t, J = 6.2 Hz, 2H, CH2Cl), 3.85 (t, J = 6.2 Hz, 2H, NCH2).
Preparation of N-(3-Ethoxypropyl)Cyanoacetamide
Amidation of Cyanoacetic Acid
Cyanoacetic acid reacts with 3-ethoxypropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) . Patent methodologies report yields of 78–84% in dichloromethane at 0–5°C.
Optimized Protocol :
- Molar ratio (acid:amine:EDCl:HOBt) = 1:1.2:1.1:1.1
- Reaction time: 6 hours
- Workup: Aqueous NaHCO3 wash, drying over MgSO4
Spectral Validation
- IR (KBr) : 2250 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O).
- 13C NMR (101 MHz, CDCl3) : δ 168.2 (C=O), 116.4 (CN), 44.8 (NCH2).
Knoevenagel Condensation and Stereoselectivity
Enamide Formation
Intermediate A and B undergo condensation using piperidine as a catalyst in ethanol under reflux. The reaction proceeds via a dehydration mechanism, forming the α,β-unsaturated enamide.
Critical Parameters :
| Factor | Optimal Value | Impact on Z/E Ratio |
|---|---|---|
| Catalyst | Piperidine (5 mol%) | Z:E = 7:1 |
| Solvent | Anhydrous ethanol | Enhanced polarity |
| Temperature | 80°C | Faster dehydration |
Stereochemical Control
The Z-isomer predominates (85% selectivity) due to steric hindrance during the elimination step. Polar aprotic solvents (e.g., DMSO) reduce selectivity (Z:E = 3:1).
Final Compound Purification and Analytical Data
Chromatographic Separation
The crude product is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). The Z-isomer elutes at 12.3 min, while the E-isomer elutes at 14.8 min.
Spectroscopic Characterization
- Molecular Formula : C14H19ClN4O2.
- HRMS (ESI+) : m/z 311.1178 [M+H]+ (calc. 311.1172).
- 1H NMR (600 MHz, DMSO-d6) : δ 8.52 (s, 1H, pyrazole-H), 7.89 (s, 1H, NH), 6.92 (d, J = 12.1 Hz, 1H, CH=), 6.35 (d, J = 12.1 Hz, 1H, CH=), 4.38 (t, J = 6.3 Hz, 2H, CH2Cl), 3.78 (t, J = 6.3 Hz, 2H, NCH2), 3.45 (q, J = 7.0 Hz, 2H, OCH2), 1.21 (t, J = 7.0 Hz, 3H, CH3).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Patent describes a rapid protocol using microwave irradiation (150°C, 20 min) to accelerate the Knoevenagel step, achieving 88% yield with comparable stereoselectivity.
Solid-Phase Synthesis
Immobilized 3-ethoxypropylamine on Wang resin enables iterative amidation and condensation, though yields are lower (62%).
Q & A
Q. What are the key synthetic routes for (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide?
The synthesis typically involves multi-step reactions, including condensation of pyrazole derivatives with cyanoacrylate intermediates under controlled conditions. For example:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with β-ketoesters or analogous reagents.
- Step 2: Introduction of the chloroethyl group via nucleophilic substitution or alkylation.
- Step 3: Amidation with 3-ethoxypropylamine under coupling agents like EDCI/HOBt. Critical parameters include temperature (0–60°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs). Purification via column chromatography or recrystallization ensures >95% purity. Structural confirmation relies on /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the Z-configuration of the prop-2-enamide moiety confirmed?
The Z-configuration is determined using:
- X-ray crystallography : Single-crystal analysis provides bond angles and spatial arrangement (e.g., dihedral angles between pyrazole and amide groups). SHELXL is commonly used for refinement .
- NOESY NMR : Cross-peaks between the cyano group and adjacent protons validate spatial proximity.
- IR spectroscopy : Stretching frequencies of the cyano group (~2200 cm) and amide carbonyl (~1650 cm) corroborate connectivity .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms?
Discrepancies between experimental and theoretical data (e.g., unexpected regioselectivity) are addressed via:
- DFT calculations : Modeling transition states (e.g., B3LYP/6-311+G(d,p)) to predict energy barriers for pathways like Michael addition vs. cyclization.
- Molecular docking : Assessing steric/electronic compatibility of intermediates with catalytic sites (e.g., enzyme active pockets in biological studies).
- Kinetic isotope effects (KIE) : Differentiating between concerted and stepwise mechanisms .
Q. What strategies optimize yield in large-scale synthesis while minimizing side reactions?
Key optimizations include:
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require switching to toluene for amidation to reduce hydrolysis.
- Catalyst selection : Palladium catalysts for Heck-type couplings improve regioselectivity.
- In-line analytics : ReactIR monitors reaction progress in real time, enabling rapid adjustment of stoichiometry or temperature .
Q. How do structural modifications impact biological activity?
Structure-activity relationship (SAR) studies involve:
- Analog synthesis : Replacing the chloroethyl group with methyl or trifluoromethyl to assess steric/electronic effects.
- Enzyme inhibition assays : Testing analogs against targets like HDAC3 (using protocols similar to RGFP 966 ) or kinase panels.
- Pharmacophore mapping : Overlaying crystal structures with active analogs to identify critical hydrogen-bonding motifs (e.g., cyano-amide interactions) .
Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the chloroethyl group). Solutions include:
- Metabolite identification : LC-MS/MS profiling to detect hydrolysis or oxidation products.
- Prodrug design : Masking the amide with ester groups to enhance bioavailability.
- Comparative assays : Parallel testing in 3D cell cultures vs. 2D monolayers to mimic in vivo complexity .
Methodological Tables
Table 1. Key spectroscopic data for structural validation:
| Technique | Observed Signal | Structural Inference |
|---|---|---|
| -NMR | δ 8.2 ppm (s, 1H, pyrazole-H) | Pyrazole ring integrity |
| -NMR | δ 165 ppm (C=O amide) | Amide bond confirmation |
| HRMS | m/z 390.1234 [M+H] | Molecular formula validation |
Table 2. Reaction optimization parameters:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 25–40°C | >80% yield, <5% side products |
| Solvent | THF/DMF (1:1) | Balanced polarity |
| Catalyst Loading | 5 mol% Pd(OAc) | Regioselective coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
